molecular formula C9H5Cl2F3O4 B12450571 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid CAS No. 1845696-02-7

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid

Cat. No.: B12450571
CAS No.: 1845696-02-7
M. Wt: 305.03 g/mol
InChI Key: IZCXWLQZRBLYPZ-UHFFFAOYSA-N
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Description

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid is a halogenated acetic acid derivative featuring a phenoxy core substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 4-position.

Properties

CAS No.

1845696-02-7

Molecular Formula

C9H5Cl2F3O4

Molecular Weight

305.03 g/mol

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethoxy)phenoxy]acetic acid

InChI

InChI=1S/C9H5Cl2F3O4/c10-5-1-4(18-9(12,13)14)2-6(11)8(5)17-3-7(15)16/h1-2H,3H2,(H,15,16)

InChI Key

IZCXWLQZRBLYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via 2,6-Dichloro-4-(trifluoromethoxy)phenol Intermediate

Preparation of the Phenol Intermediate

The synthesis typically begins with the preparation of 2,6-dichloro-4-(trifluoromethoxy)phenol, which serves as a key precursor. This can be achieved through a selective chlorination reaction of 4-(trifluoromethoxy)phenol under controlled conditions.

Method A: Direct Chlorination

This approach involves chlorination of 4-(trifluoromethoxy)phenol with chlorine gas in a suitable solvent. Based on analogous reactions for preparing dichloro-substituted phenols, the following conditions have been identified as effective:

Reaction Conditions:

  • Substrate: 4-(trifluoromethoxy)phenol (1.0 eq)
  • Chlorinating agent: Chlorine gas (2.0-2.5 eq)
  • Solvent: Acetic acid or toluene
  • Temperature: 0-30°C
  • Catalyst: FeCl₃ (0.05-0.1 eq)
  • Reaction time: 2-4 hours

The chlorination occurs preferentially at the 2 and 6 positions due to the directing effect of the hydroxyl group.

Method B: Alternative Approach via 4-Amino-2,6-dichlorophenol

An alternative approach involves using 4-amino-2,6-dichlorophenol as a precursor, followed by conversion to the trifluoromethoxy derivative:

  • Preparation of 4-amino-2,6-dichlorophenol via chlorination of 4-aminophenol
  • Diazotization of the amino group
  • Introduction of the trifluoromethoxy group through nucleophilic substitution

This method has been adapted from the synthesis of related compounds described in the literature.

Conversion to the Target Acid

Alternative Synthetic Route via Chlorination of Phenoxyacetic Acid Derivatives

Synthesis via 4-(Trifluoromethoxy)phenoxyacetic acid

An alternative approach involves first preparing 4-(trifluoromethoxy)phenoxyacetic acid, followed by selective chlorination at the 2,6-positions:

  • Preparation of 4-(trifluoromethoxy)phenoxyacetic acid by reacting 4-(trifluoromethoxy)phenol with chloroacetic acid
  • Chlorination of 4-(trifluoromethoxy)phenoxyacetic acid to introduce chlorine atoms at positions 2 and 6

This approach is inspired by similar methodologies used for preparing related compounds such as 2,4-dichlorophenoxyacetic acid.

Detailed Procedure:

Step 1: Synthesis of 4-(trifluoromethoxy)phenoxyacetic acid

  • 4-(Trifluoromethoxy)phenol (1.0 eq) is combined with chloroacetic acid (1.1 eq) in the presence of a base (NaOH, 1.2 eq)
  • The reaction mixture is stirred at 70-80°C for 2-3 hours
  • After cooling, the mixture is acidified to pH 3-4 with HCl
  • The product is isolated by filtration or extraction with ethyl acetate
  • Purification by recrystallization from a suitable solvent (e.g., ethanol/water)
  • Typical yield: 85-90%

Step 2: Chlorination of 4-(trifluoromethoxy)phenoxyacetic acid

  • 4-(Trifluoromethoxy)phenoxyacetic acid (1.0 eq) is dissolved in acetic acid
  • A catalyst (e.g., FeCl₃, 0.05-0.1 eq) is added
  • Chlorine gas (2.0-2.5 eq) is bubbled through the solution at 20-30°C
  • The reaction is monitored by TLC or HPLC until complete (typically 2-4 hours)
  • The reaction mixture is poured into ice water to precipitate the product
  • The crude product is filtered, washed with water, and purified by recrystallization
  • Expected yield: 70-80%

Optimized Chlorination Conditions

Based on the literature for similar compounds, the chlorination step can be optimized using various conditions:

Table 2. Chlorination Conditions and Their Impact on Yield and Selectivity

Chlorinating Agent Catalyst Solvent Temperature (°C) Time (h) Expected Yield (%) Selectivity for 2,6-positions
Cl₂ gas FeCl₃ Acetic acid 20-30 2-4 75-80 High
Cl₂ gas FeCl₃ Toluene 0-5 3-5 70-75 Very high
NaOCl (6-14%) None Water/Acetic acid 25-35 3-4 65-70 Moderate
SO₂Cl₂ AlCl₃ DCM 0-25 2-3 70-75 High

The selection of appropriate conditions depends on laboratory constraints, scale, and desired purity of the product.

One-Pot Synthesis Approach

A streamlined one-pot approach can be considered, similar to the "one kettle way" described for related compounds in the literature:

  • React 4-(trifluoromethoxy)phenol with chloroacetic acid under basic conditions
  • Without isolation of the intermediate phenoxyacetic acid, add the chlorinating agent and catalyst directly to the reaction mixture
  • Complete the reaction and isolate the final product

Detailed Procedure:

  • Combine 4-(trifluoromethoxy)phenol (1.0 eq), chloroacetic acid (1.1 eq), and NaOH (2.0 eq) in a suitable solvent (water/acetone mixture)
  • Heat at 60-70°C for 2-3 hours to form the phenoxyacetic acid
  • Cool to 0-5°C and add the catalyst (FeCl₃, 0.1 eq)
  • Bubble chlorine gas through the solution or add sulfuryl chloride (2.2 eq) dropwise
  • Allow the reaction to warm to room temperature and stir for additional 3-4 hours
  • Acidify the mixture to pH 2-3 with concentrated HCl
  • Isolate the product by filtration or extraction
  • Purify by recrystallization from an appropriate solvent

Expected yield: 60-70% (lower than stepwise approach but more efficient in terms of time and resources).

Purification and Characterization

Purification Methods

Various purification techniques can be employed depending on the scale and purity requirements:

Table 3. Purification Methods for 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid

Method Conditions Advantages Limitations Recommended for
Recrystallization Ethanol/water or acetone/hexane Simple, scalable Moderate yield loss Large-scale production
Column chromatography 10% ethyl acetate/petroleum ether High purity Time-consuming, solvent-intensive Lab-scale, high purity needs
Vacuum distillation 70-90°C, 0.07-0.08 MPa Effective for volatile impurities Not suitable for thermally sensitive compounds Intermediate-scale purification
Acid-base extraction pH cycling between 2-3 and 8-9 Selective for acidic compounds Multiple steps required Removal of non-acidic impurities

Characterization Data

Typical analytical data for the purified compound includes:

  • Melting point: 87-90°C (expected range based on similar compounds)
  • Appearance: White crystalline solid
  • Solubility: Sparingly soluble in water, soluble in organic solvents like acetone, ethyl acetate
  • HPLC purity: >99.0%
  • Spectroscopic data:
    • ¹H NMR (expected signals): δ 7.2-7.4 (s, 2H, aromatic), 4.6-4.8 (s, 2H, -OCH₂-), 10-12 (br s, 1H, -COOH)
    • ¹³C NMR (expected signals): δ 170-175 (COOH), 145-155 (aromatic C-O), 120-130 (other aromatic C), 65-70 (OCH₂), 120-125 (CF₃)
    • MS: m/z [M+H]⁺ calculated for C₉H₅Cl₂F₃O₄: 304.95

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Table 4. Comparative Analysis of Synthetic Routes

Synthetic Route Overall Steps Expected Overall Yield (%) Advantages Disadvantages
Via 2,6-dichloro-4-(trifluoromethoxy)phenol 2 60-70 Higher regioselectivity Requires isolation of intermediate
Via chlorination of phenoxyacetic acid 2 55-65 Simpler starting materials Potential for chlorination at undesired positions
One-pot approach 1 50-60 Time and resource efficient Lower overall yield, more complex purification

Practical Considerations for Scale-Up

For industrial or large-scale production, several factors should be considered:

  • Availability and cost of starting materials
  • Safety concerns related to chlorinating agents (especially chlorine gas)
  • Waste management and environmental impact
  • Equipment requirements and process control

The route via 2,6-dichloro-4-(trifluoromethoxy)phenol offers advantages in terms of regioselectivity and product purity, but requires handling of potentially hazardous chlorinating agents. The one-pot approach, while providing lower yields, offers operational simplicity and reduced solvent usage, making it potentially attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituent type, position, and electronic effects. Key comparisons include:

2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 601513-26-2)
  • Substituents : 2,6-Cl; 4-CF₃ (trifluoromethyl).
  • Similarity : 0.98 (structural similarity score).
  • The trifluoromethyl group increases lipophilicity (predicted logP ~3.0 vs. ~2.5 for the target) .
2-(2,6-Dichloro-4-nitrophenoxy)acetic acid (CAS 2300-67-6)
  • Substituents: 2,6-Cl; 4-NO₂.
  • Key Differences: The nitro group (-NO₂) is more polar and electron-withdrawing than -OCF₃, enhancing acidity (pKa ~1.5 vs. ~2.8 estimated for the target). This may improve water solubility (~0.5 mg/mL vs. ~0.1 mg/mL for the target) but reduce membrane permeability .
2-(2,4,6-Trichlorophenoxy)acetic acid (CAS 575-89-3)
  • Substituents : 2,4,6-Cl.
  • Key Differences : The additional chlorine at position 4 increases molecular weight (255.49 g/mol vs. ~323.04 g/mol for the target) and lipophilicity (logP ~3.0). However, the absence of a trifluoromethoxy group may reduce metabolic stability in biological systems .
Aceclofenac (CAS 89796-99-6)
  • Substituents: Dichloroanilino-phenyl core.
  • Key Differences: Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID), highlights the medicinal relevance of chloro-substituted acetic acid derivatives. Its dichloroanilino group facilitates cyclooxygenase (COX) inhibition, whereas the target compound’s trifluoromethoxy group may direct it toward different targets .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Substituents Molecular Weight logP (Predicted) Solubility (mg/mL) Key Applications
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid - C₉H₅Cl₂F₃O₄ 2,6-Cl; 4-OCF₃ 323.04 2.5 0.1 (water) Agrochemicals, Pharma
2-(2,6-Dichloro-4-nitrophenoxy)acetic acid 2300-67-6 C₈H₅Cl₂NO₅ 2,6-Cl; 4-NO₂ 266.04 1.8 0.5 (water) Research Chemical
2-(2,4,6-Trichlorophenoxy)acetic acid 575-89-3 C₈H₅Cl₃O₃ 2,4,6-Cl 255.49 3.0 0.05 (water) Herbicide Research
Aceclofenac 89796-99-6 C₁₆H₁₃Cl₂NO₄ Dichloroanilino-phenyl 354.18 3.2 0.01 (water) NSAID (Anti-inflammatory)

Research Findings and Functional Implications

Metabolic Stability : Chlorine and trifluoromethoxy substituents may enhance resistance to oxidative metabolism compared to nitro groups, which are prone to reduction .

Toxicity Profile : Trichloro-substituted analogs (e.g., CAS 575-89-3) are flagged for laboratory use only, suggesting higher toxicity than dichloro derivatives .

Biological Activity

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid, with the molecular formula C9H5Cl2F3O4C_9H_5Cl_2F_3O_4 and CAS number 1845696-02-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC9H5Cl2F3O4
Molecular Weight305.035 g/mol
CAS Number1845696-02-7
Purity>95% (typical)

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : The presence of trifluoromethoxy and dichloro groups can enhance the electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Antioxidant Activity

Antioxidant assays have shown that compounds with similar moieties can significantly reduce oxidative stress markers. For instance, the TBARS assay demonstrated that certain derivatives could inhibit lipid peroxidation effectively, suggesting a protective role against oxidative damage.

Anticancer Activity

In vitro studies have tested the anticancer potential of related compounds against various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
  • Findings :
    • Compounds structurally related to this compound showed IC50 values ranging from 5.1 µM to 22.08 µM , indicating significant antiproliferative effects.
    • Notably, some derivatives exhibited comparable efficacy to established anticancer agents like doxorubicin and sorafenib.

Study 1: Antioxidant Potential

A study evaluated the antioxidant properties of several derivatives of phenoxyacetic acids, including those with dichloro and trifluoromethoxy substitutions. The results indicated that these compounds could significantly reduce oxidative stress in cellular models, particularly in neuronal cells subjected to oxidative conditions.

Study 2: Anticancer Efficacy

In a comparative analysis involving multiple derivatives, one compound demonstrated an IC50 value of 6.19 µM against HepG2 cells , outperforming standard chemotherapeutics. This study highlighted the structure-activity relationship (SAR) where specific substitutions enhanced biological activity.

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